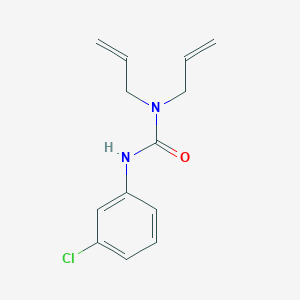
N,N-diallyl-N'-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two allyl groups and a 3-chlorophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-N’-(3-chlorophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, providing high yields and chemical purity. The reaction involves the use of potassium isocyanate and the corresponding amine, followed by filtration or extraction procedures to isolate the desired product.
Industrial Production Methods
Industrial production of N,N-diallyl-N’-(3-chlorophenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This process can be scaled up for large-volume production, making it suitable for commercial applications. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-N’-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted urea derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
N,N-diallyl-N’-(3-chlorophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can undergo radical polymerization, where the allyl groups participate in the formation of polymer chains . This process is facilitated by the presence of a catalyst or initiator, leading to the formation of high-molecular-weight products. The molecular targets include reactive sites on enzymes and proteins, where the compound can form covalent bonds, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diallyl-N’-(3-chlorophenyl)urea include:
N,N-diallyl-N’-(3-chlorophenyl)thiourea: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
N,N-diallyl-N’-(3-chlorophenyl)carbamate: This compound has a carbamate group instead of a urea group, leading to different chemical properties and reactivity.
Uniqueness
N,N-diallyl-N’-(3-chlorophenyl)urea is unique due to its specific combination of allyl and chlorophenyl groups attached to the urea moiety. This structure imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to undergo radical polymerization. These features make it valuable in various applications, from synthetic chemistry to industrial production.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBVQPZOCEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













